7-甲基-6-巯基嘌呤
描述
7-Methyl-6-mercaptopurine is a derivative of 6-mercaptopurine, which is an antineoplastic agent used to treat acute lymphocytic leukemia . It is a methylated derivative of the purine synthesis and interconversion inhibitor 6-mercaptopurine . It has been used as a synthetic intermediate in the synthesis of compounds derived from the immunosuppressive purine analog azathioprine .
Synthesis Analysis
The synthesis of 7-Methyl-6-mercaptopurine involves several steps. The first step along the pathway for incorporation into DNA is the addition of a deoxyribose-phosphate group to 6MP . The balance between 6-TGN and 6-MMPN is highly variable and monitoring is recommended .Molecular Structure Analysis
The molecular structure of 7-Methyl-6-mercaptopurine is C6H6N4S with an exact mass of 166.03 and a molecular weight of 166.200 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 7-Methyl-6-mercaptopurine molecule .Chemical Reactions Analysis
Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methyl-6-mercaptopurine include a chemical formula of C6H6N4S, an exact mass of 166.03, and a molecular weight of 166.200 . The compound exhibits unique physical and chemical properties such as large surface area, sensitivity, and activity .科学研究应用
药物基因组学和治疗优化
7-甲基-6-巯基嘌呤(及相关的硫嘌呤类药物)是治疗各种疾病的关键组成部分。研究强调了了解药物代谢对于优化治疗效果和减少毒性的重要性。由个体代谢变异影响的硫嘌呤代谢物水平差异在决定药物治疗结果和潜在不良反应方面起着关键作用,例如在炎症性肠病(IBD)的治疗中。例如,监测硫嘌呤代谢物可以帮助医生优化治疗并减少不良反应 (Amin et al., 2015)。
代谢途径改变以增强疗效
在IBD患者中,将异丙嗪(一种黄嘌呤氧化还原酶抑制剂)添加到硫嘌呤治疗中是另一种正在研究的策略。这种方法旨在改变硫嘌呤代谢途径,增加有益代谢物(6-巯鸟嘌呤核苷酸)的水平,同时减少有害代谢物(6-甲基巯基嘌呤)的水平。这种改变已经显示出在改善疗效和减少IBD患者使用硫唑嘌呤治疗的毒性方面取得了有希望的结果 (Wall et al., 2018)。
疾病管理和药物监测
作为硫嘌呤治疗的一部分,7-甲基-6-巯基嘌呤已成为治疗克罗恩病等严重疾病的有效选择。其使用得到系统评价和荟萃分析的支持,已经显示出在诱导缓解、维持缓解和为患者提供节约类固醇的效果方面的疗效。然而,鉴于该药物可能导致严重的白细胞减少和其他并发症,适当监测不良反应的重要性被强调 (Kaplan & Sutherland, 2012)。
药理学特性和半合成
与7-甲基-6-巯基嘌呤相关的化合物7-甲基茜素展示了广泛的药理活性,包括抗菌、抗真菌、抗癌、抗结核、抗炎和抗病毒活性。其半合成和对其生物活性性质的探索突显了该化合物在各种治疗应用中的潜力 (Mbaveng & Kuete, 2014)。
安全和危害
未来方向
As a promising strategy to overcome the therapeutic disadvantages of 6-mercaptopurine, encapsulation of 6MP in chitosan nanoparticles (CNPs) to form the 6MP-CNPs complexes has been proposed . The encapsulation was followed by the loading of complexes on gold nanoparticles (AuNPs) to generate a novel 6MP-CNPs-AuNPs nanocomposite to facilitate the chemo-photothermal therapeutic effect .
属性
IUPAC Name |
7-methyl-3H-purine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGNWVFKAYFTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=S)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186890 | |
Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-6-mercaptopurine | |
CAS RN |
3324-79-6 | |
Record name | 7-Methyl-6-mercaptopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-6-mercaptopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-6-THIOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。